2-Methyl-2-nitropropanal
Description
Significance within Nitroalkane and Aldehyde Chemistry Contexts
The dual functionality of 2-Methyl-2-nitropropanal places it in a special category of organic compounds. The aldehyde group is a cornerstone of organic synthesis, participating in a vast array of transformations including nucleophilic additions, condensations, and oxidations. The tertiary nitro group, while generally less reactive than its primary and secondary counterparts, imparts unique electronic properties and can be a precursor to other functional groups.
The Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, provides a fundamental context for understanding the potential reactivity of molecules like this compound. lookchem.comeoscmo.comgoogle.com While the tertiary nature of the nitro group in this compound prevents it from acting as the nucleophilic component in a traditional Henry reaction, the aldehyde functionality could readily react with other nitroalkanes. lookchem.com
Historical Development and Evolution of Research on Nitro-Functionalized Compounds
The study of nitro compounds has a rich history dating back to the 19th century, initially focusing on aromatic nitro compounds as precursors for dyes and explosives. prepchem.com Over the 20th century, the synthetic utility of aliphatic nitro compounds became increasingly recognized, with the development of key reactions like the Nef reaction, which converts nitroalkanes to carbonyl compounds. chemicalbook.com
In recent decades, research has shifted towards the stereoselective transformations of nitro compounds and their use as versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. prepchem.commdpi.comscirp.org This evolution highlights the enduring importance of the nitro group in organic synthesis.
Emerging Research Avenues and Fundamental Questions in this compound Chemistry
The scarcity of dedicated research on this compound itself opens up numerous avenues for investigation. Fundamental questions regarding its synthesis, stability, and reactivity remain largely unanswered. Exploring its potential as a building block in multicomponent reactions, its utility in the synthesis of sterically hindered nitrogen-containing heterocycles, and its electronic properties are all promising areas for future research. The development of catalytic systems that can selectively transform the aldehyde or nitro group in the presence of the other would be a significant contribution to the field.
Chemical and Physical Properties
While detailed experimental data is limited, basic properties of this compound can be compiled from chemical supplier information.
| Property | Value | Source |
| CAS Number | 98070-60-1 | chemicalbook.comguidechem.com |
| Molecular Formula | C4H7NO3 | lookchem.comeoscmo.com |
| Molecular Weight | 117.103 g/mol | eoscmo.com |
| Appearance | Powder or liquid | lookchem.com |
| Purity | 99% | lookchem.com |
| Storage | Store in a dry, dark, and ventilated place | lookchem.com |
Synthesis of this compound
A plausible and direct synthetic route to this compound is the oxidation of its corresponding primary alcohol, 2-Methyl-2-nitropropan-1-ol. The oxidation of primary alcohols to aldehydes is a well-established transformation in organic chemistry. quora.com
The precursor, 2-Methyl-2-nitropropan-1-ol, can be synthesized through the reaction of 2-nitropropane (B154153) with formaldehyde (B43269) in a basic medium. google.comgoogle.com This reaction is a variation of the Henry reaction.
Structure
2D Structure
3D Structure
Properties
CAS No. |
98070-60-1 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.1 g/mol |
IUPAC Name |
2-methyl-2-nitropropanal |
InChI |
InChI=1S/C4H7NO3/c1-4(2,3-6)5(7)8/h3H,1-2H3 |
InChI Key |
ZJINATIPCAZCTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C=O)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 2 Nitropropanal
Direct Synthesis Strategies for 2-Methyl-2-nitropropanal
Direct synthesis of this compound is primarily approached through a two-step process: the creation of a precursor alcohol followed by its oxidation.
Exploration of Chemo-selective Oxidation Routes
The synthesis of this compound can be achieved via the chemo-selective oxidation of its precursor, 2-Methyl-2-nitropropan-1-ol. This transformation requires an oxidizing agent that selectively converts the primary alcohol to an aldehyde without affecting the tertiary nitro group or causing over-oxidation to a carboxylic acid.
Several general methods for the oxidation of primary alcohols to aldehydes are established in organic synthesis, and their applicability to nitro-containing substrates is crucial. nih.govresearchgate.net Reagents such as Pyridinium chlorochromate (PCC) are well-known for selectively oxidizing primary alcohols to aldehydes and are generally effective for this type of transformation. researchgate.netlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent the formation of the aldehyde hydrate, which could be further oxidized. libretexts.org
Other modern oxidation methods that offer mild conditions and high selectivity include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Corey-Kim oxidation. alfa-chemistry.comalfa-chemistry.comwikipedia.orgmasterorganicchemistry.com These methods are noted for their wide functional group tolerance and could be suitable for oxidizing 2-Methyl-2-nitropropan-1-ol while preserving the nitro functionality. wikipedia.orgmasterorganicchemistry.com Chromate-based oxidations, such as those using potassium dichromate and sulfuric acid, have also been successfully employed to convert α-nitro alcohols to the corresponding α-nitro ketones, indicating their potential for the synthesis of α-nitro aldehydes under modified conditions. nih.govresearchgate.net A 1959 study reported the synthesis of this compound via the nitration of an enol acetate (B1210297) of isobutyraldehyde, yielding the final product with a 12% yield. acs.org
Formylation Reactions and Nitroaldol Condensation Precursors
The crucial precursor, 2-Methyl-2-nitropropan-1-ol, is synthesized through the nitroaldol reaction, also known as the Henry reaction. wikipedia.org This reaction involves the base-catalyzed condensation of 2-nitropropane (B154153) with formaldehyde (B43269). google.com This formylation step is a well-documented and efficient method for creating the carbon skeleton of the target molecule. wikipedia.org
The reaction is typically carried out using a catalytic amount of a basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, in a concentrated medium. google.com The use of formaldehyde in its polymeric form, polyoxymethylene, is also common. The reaction conditions are generally mild, with temperatures maintained between 40°C and 58°C, to achieve high yields of the crystalline alcohol precursor, often exceeding 90%. google.com
| Reactants | Catalyst | Solvent/Medium | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Nitropropane, Formaldehyde (as Polyoxymethylene) | Sodium Hydroxide (catalytic) | Concentrated, 1.5-10% water | 40-58 °C | >95% | google.com |
| 2-Nitropropane, Formaldehyde (aqueous and polyoxymethylene) | Sodium Hydroxide | Aqueous/Concentrated | 44-55 °C | 92% | google.com |
Stereoselective and Enantioselective Synthesis Approaches for this compound
While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant for producing its chiral analogues and derivatives. These approaches focus on controlling the stereochemistry of the Henry reaction.
Asymmetric Henry Reaction Analogues and Derivatives
The asymmetric Henry reaction provides a pathway to chiral β-nitro alcohols, which are precursors to chiral α-nitro aldehydes. rhhz.net This is achieved by reacting a prochiral aldehyde with a nitroalkane or a prochiral nitroalkane with an aldehyde in the presence of a chiral catalyst. For instance, the reaction of 2-nitropropane with a substituted aldehyde (e.g., benzaldehyde) can generate a chiral center at the alcohol-bearing carbon.
The diastereoselectivity of the Henry reaction, particularly when using substituted nitroalkanes like 1-nitropropane, is a significant focus of research. nih.govrsc.org The goal is to control the formation of syn or anti diastereomers of the resulting β-nitro alcohol. nih.govacs.org Modifications to the reaction, such as using silyl-protected nitronate anions, can influence the stereochemical outcome, often favoring the formation of anti-β-nitro alcohols. wikipedia.org
Organocatalytic and Metal-Catalyzed Processes
Significant advancements in achieving high stereoselectivity in Henry reactions have been made through the development of chiral organocatalysts and metal complexes. rhhz.netnih.gov
Metal-Catalyzed Processes: Chiral copper(II) complexes, particularly with N,N'-dioxide or bis(oxazoline) ligands, have proven effective in catalyzing asymmetric Henry reactions. rhhz.netacs.org These catalysts can promote reactions between aldehydes and nitroalkanes like nitroethane and 1-nitropropane, yielding products with high enantiomeric excess (ee) and good diastereomeric ratios. rhhz.netacs.org Lanthanide-based catalysts, first reported by Shibasaki, and heterobimetallic systems (e.g., Pd/La) have also been developed to achieve high syn or anti selectivity. nih.govrsc.org
Organocatalytic Processes: Bifunctional organocatalysts, such as those derived from cinchona alkaloids or containing thiourea (B124793) moieties, are capable of activating both the nitroalkane and the aldehyde through hydrogen bonding, leading to highly enantioselective and diastereoselective transformations. nih.govresearchgate.net Chiral P-spirocyclic tetra-aminophosphonium salts have also been used to promote asymmetric Henry reactions, yielding products with high enantioselectivity, particularly with aromatic aldehydes. nih.gov Furthermore, oxidative organocatalysis, using an enamine intermediate that reacts with a nitronate, presents a novel pathway to β-nitroaldehydes. nih.govnih.gov Chiral imidazoline (B1206853) catalysts have also been shown to effectively catalyze the enantioselective addition of nitroalkanes to unsaturated enones. acs.org
| Catalyst Type | Specific Catalyst/Ligand | Metal (if applicable) | Key Features | Reference |
|---|---|---|---|---|
| Metal-Catalyzed | Chiral N,N'-Dioxide | Copper(I) | Produces anti-β-nitroalcohols with high ee (up to 97%). | acs.org |
| Metal-Catalyzed | C1-Symmetric Chiral Diamine | Copper | Effective for diastereoselective reactions with aliphatic aldehydes. | rhhz.net |
| Organocatalyst | Guanidine-Thiourea Bifunctional Catalyst | N/A | Promotes syn-selective reactions with high enantioselectivity. | nih.govrsc.org |
| Organocatalyst | Chiral Imidazoline | N/A | Catalyzes enantioselective conjugate addition of nitroalkanes. | acs.org |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving efficiency and minimizing waste and hazardous substance use.
The foundational Henry reaction for the precursor alcohol exhibits high atom economy, as it is an addition reaction where all atoms of the reactants are incorporated into the product. wikipedia.org Several synthetic protocols align with green chemistry principles:
Solvent-Free and Aqueous Systems: The synthesis of the precursor alcohol can be performed in a concentrated medium with only a small amount of water, reducing the need for large volumes of organic solvents. google.com Protocols for Henry reactions have been developed under solvent-free conditions, often using a supported catalyst that can be recovered and reused. tandfonline.com
Catalysis: The use of catalytic amounts of base, rather than stoichiometric quantities, is a key feature of modern Henry reaction protocols. google.com The development of heterogeneous solid base catalysts, such as Ca-Al layered double hydroxides (LDHs), allows for easy separation from the reaction mixture and catalyst recycling, further enhancing the process's sustainability. xdhg.com.cn
One-Pot Synthesis: A one-pot green synthesis method for the precursor of an important derivative (2-amino-2-methyl-1-propanol) has been developed. google.compatsnap.com This process starts from acetone (B3395972) and proceeds through 2-nitropropane and 2-methyl-2-nitropropan-1-ol in a single vessel without purification of intermediates, which significantly reduces waste and improves efficiency. google.compatsnap.com
Safer Reagents: Research into oxidation methods is moving away from hazardous heavy metal oxidants like chromium. nih.govresearchgate.net Milder, metal-free options like Swern or Corey-Kim oxidations, or catalytic systems using molecular oxygen or hydrogen peroxide as the ultimate oxidant, represent greener alternatives. alfa-chemistry.comwikipedia.orgorganic-chemistry.org
Catalytic Systems for Sustainable Production
The sustainable production of this compound is intrinsically linked to the efficient synthesis of its direct precursor, 2-methyl-2-nitropropanol, which is typically formed through the formylation of 2-nitropropane with formaldehyde. Research has focused on catalytic systems that improve yield, purity, and environmental footprint.
Conventional methods for producing 2-methyl-2-nitropropanol often employ basic agents in molar or catalytic quantities, such as alkali or alkaline-earth metal hydroxides, basic ion exchange resins, or tertiary amines. google.com Modern approaches emphasize the use of minimal, highly efficient catalytic systems. For instance, the reaction can be effectively carried out using just 1 to 10 milliequivalents of a basic mineral catalyst, like sodium hydroxide or potassium hydroxide, per mole of 2-nitropropane. google.com This catalytic approach, conducted in a concentrated medium at temperatures between 40°C and 58°C with a controlled pH of 7-11, can yield crystalline 2-nitro-2-methylpropanol of high purity at yields greater than 95%. google.com
The development of heterogeneous catalysts represents a significant advancement in sustainable chemical production, offering advantages in catalyst recovery, product purification, and cost reduction. aldeser.orgresearchgate.net While specific applications to this compound synthesis are not extensively documented, the broader field of nitro compound synthesis points towards promising avenues. Metal-organic frameworks (MOFs), such as MIL-68(In), have proven to be effective heterogeneous catalysts for other transformations involving nitroalkenes, suggesting their potential applicability. rsc.org Similarly, single-site nickel catalysts immobilized on carbon surfaces have been used to convert aromatic aldehydes and nitromethane (B149229) into β-nitro alcohols with high yields at room temperature, demonstrating the potential of sterically influenced surface catalysis. researchgate.net Zinc(II) complexes have also been shown to act as active heterogeneous catalysts for the Henry (nitroaldol) coupling reaction between benzaldehyde (B42025) and nitroalkanes, a key transformation for C-C bond formation in nitro compounds. mdpi.com
Table 1: Catalytic Systems for 2-Methyl-2-nitropropanol Synthesis
| Catalyst Type | Specific Catalyst | Reactants | Key Conditions | Yield | Source |
|---|---|---|---|---|---|
| Homogeneous Basic | Sodium Hydroxide (NaOH) | 2-nitropropane, Formaldehyde | 1-10 meq/mol, 40-58°C, pH 7-11 | >95% | google.com |
| Homogeneous Basic | Potassium Hydroxide (KOH) | 2-nitropropane, Formaldehyde | 1-10 meq/mol, 40-58°C, pH 7-11 | >95% | google.com |
| Heterogeneous (Potential) | Zinc(II) Complex | Benzaldehyde, Nitroalkanes | 60°C, Methanol | Up to 87% | mdpi.com |
| Heterogeneous (Potential) | MIL-68(In) MOF | 2-aminopyridines, Nitroalkenes | Air as oxidant | High Efficiency | rsc.org |
| Heterogeneous (Potential) | Single-site Nickel | Aromatic aldehydes, Nitromethane | Room Temperature | Up to 99% | researchgate.net |
Solvent Minimization and Alternative Reaction Media
Efforts to create more sustainable chemical processes for nitro compounds heavily focus on reducing or replacing traditional volatile organic solvents (VOCs). This involves strategies like using concentrated reaction media, aqueous systems, or employing greener alternative solvents.
Solvent Minimization: The synthesis of 2-methyl-2-nitropropanol from 2-nitropropane and formaldehyde can be performed in a highly concentrated medium, significantly reducing the need for bulk solvents. google.com One patented process describes a reaction where the amount of water present is only 1.5 to 10% by weight of the total reaction mass. google.comgoogle.com This minimal water content can be introduced via an aqueous formaldehyde solution, streamlining the process. google.com After the reaction, neutralization with an acid like stearic acid allows for direct crystallization of the product, avoiding complex extraction and concentration steps typically associated with more dilute aqueous or hydroalcoholic systems. google.com Another approach involves using an alcoholic solvent, such as methanol, to dissolve the base and paraformaldehyde before reacting with 2-nitropropane; subsequent vacuum distillation removes the low-boiling components to yield the crystalline product. google.com
Alternative Reaction Media: The search for environmentally benign reaction media has led to the investigation of ionic liquids (ILs) and polyethylene (B3416737) glycol (PEG).
Ionic Liquids (ILs): ILs are organic salts that are liquid at low temperatures (<100°C) and are considered green solvents due to their non-volatility, non-flammability, and recyclability. scirp.orgresearchgate.net They can act as both the solvent and catalyst in chemical syntheses. scirp.orgresearchgate.net Task-specific ionic liquids, such as 2-hydroxyethylammonium formate, have been used to promote the condensation of nitroalkanes with aldehydes, avoiding the use of hazardous organic solvents and toxic catalysts. researchgate.net Imidazolium-based ILs are commonly studied, though their stability can be an issue, as the C2 proton can be acidic and interfere with basic reactions. mdpi.com However, modifying the IL structure, for instance by using 2-methyl substituted imidazolium (B1220033) cations, can improve stability. mdpi.com ILs with halide anions have also been explored as both the solvent and nucleophile source for addition and substitution reactions. messiah.edu
Polyethylene Glycol (PEG): PEG, particularly PEG-400, has emerged as an efficient, non-toxic, and recyclable reaction medium for various organic syntheses. researchgate.net It has been successfully used as a solvent and catalyst for the synthesis of complex heterocyclic compounds from synthons involving nitro groups. researchgate.net For example, the conversion of primary alkyl halides into nitroalkanes has been achieved using sodium nitrite (B80452) in PEG-400, demonstrating its utility as an eco-friendly medium for reactions involving nitro compounds. researchgate.net
Table 2: Alternative Solvents and Media for Nitro Compound Transformations
| Solvent/Medium | Type | Application Example | Advantages | Source |
|---|---|---|---|---|
| Water (Minimized) | Aqueous | Synthesis of 2-methyl-2-nitropropanol | Reduced solvent waste, direct crystallization | google.comgoogle.com |
| Methanol | Alcoholic | Synthesis of 2-methyl-2-nitropropanol | Avoids large volumes of water, simplifies workup | google.com |
| Ionic Liquids (ILs) | Green Solvent | Condensation of nitroalkanes and aldehydes | Recyclable, non-volatile, can act as catalyst | researchgate.netscirp.orgresearchgate.net |
| Polyethylene Glycol (PEG-400) | Green Solvent | Conversion of alkyl halides to nitroalkanes | Eco-friendly, recyclable, can act as catalyst | researchgate.net |
Reactivity and Mechanistic Investigations of 2 Methyl 2 Nitropropanal
Mechanistic Pathways Involving the Nitro Group
The tertiary nitro group in 2-Methyl-2-nitropropanal significantly influences its electronic structure and reactivity. Unlike primary or secondary nitroalkanes, the absence of an alpha-proton at the C2 position prevents the formation of a nitronate anion under basic conditions, a common reactive intermediate for many nitro compounds. guidechem.com Consequently, its reactivity pathways differ substantially from those of its non-tertiary analogues.
Nucleophilic Reactivity and Additions
The nitro group itself is a powerful electron-withdrawing group, which deactivates it toward acting as a nucleophile. Its primary role is to influence the reactivity of the rest of the molecule. In related nitroalkanes, the nucleophilic character arises from the deprotonation of the α-carbon to form a nitronate, which can then participate in reactions like the Henry (nitro-aldol) condensation. researchgate.net However, this compound lacks an α-hydrogen and cannot form such a nucleophilic species. Therefore, direct nucleophilic reactivity originating from the nitro-bearing carbon is not a characteristic feature of this compound.
Radical Processes and Electron Transfer Mechanisms
The nitro group is well-known to participate in radical reactions and electron transfer processes. Tertiary nitro compounds can be reduced to their corresponding hydroxylamines via electron transfer catalysis (ETC). researchgate.net This process typically involves the transfer of an electron to the nitro compound to form a radical anion intermediate.
A proposed general mechanism for such a reduction is:
Electron Transfer: R-NO₂ + e⁻ → [R-NO₂]•⁻
Protonation & Further Reduction: The resulting radical anion undergoes further steps of protonation and reduction to yield the hydroxylamine (B1172632) (R-NHOH) and, ultimately, the amine. researchgate.net
While specific studies on this compound are scarce, research on the closely related 2-methyl-2-nitropropane (B1294617) shows it undergoes photodissociation to form radical fragments. chemicalbook.com Furthermore, the enzymatic oxidation of similar compounds like 2-nitropropane (B154153) is understood to proceed through radical intermediates. nih.gov The related compound, 2-Methyl-2-nitrosopropane, is a widely used "spin trap," which functions by scavenging unstable free radicals to form stable nitroxide radicals, a testament to the stability of radical species on this structural framework. wikipedia.orgchemeurope.comorgsyn.org These findings suggest that this compound is susceptible to radical formation and electron transfer mechanisms at the nitro group.
Table 1: Radical and Electron Transfer Reactions of Related Nitro Compounds
| Compound | Reaction Type | Intermediate/Product | Reference |
| 2-Methyl-2-nitropropanol derivatives | Electron Transfer Catalysis | Hydroxylamine | researchgate.net |
| 2-Nitropropane | Enzymatic Oxidation | 2-Nitropropane radical | nih.gov |
| 2-Methyl-2-nitrosopropane | Radical Trapping | Stable nitroxide radical | wikipedia.orgchemeurope.com |
| 2-Methyl-2-nitropropane | Photodissociation | Radical fragments (e.g., •OH, NO₂) | chemicalbook.com |
Denitration and Degradation Pathways
The degradation of this compound can be expected to involve the cleavage of the C-N bond. Studies on the thermal decomposition of tertiary nitroalkanes like 2-methyl-2-nitropropane indicate that the primary reaction is the fission of the C-NO₂ bond. researchgate.net
Another relevant degradation pathway is observed in β-nitroalcohols, which can undergo a base-catalyzed retro-nitroaldol (or reverse Henry) reaction. This process results in the cleavage of a C-C bond to release formaldehyde (B43269) and the corresponding nitroalkane anion, alongside the release of nitrite (B80452) (denitration) under certain conditions. nih.gov While this compound is not a β-nitroalcohol, the principles of C-N bond lability are pertinent. Computational studies on the decomposition of dinitropropyl compounds suggest that HONO elimination is a viable pathway at lower temperatures, while NO₂ scission dominates at higher temperatures. psu.edu The hydrolysis of 2-methyl-2-nitropropane in the presence of a catalyst to yield N₂O has also been reported. chemicalbook.com
Reaction Mechanisms of the Aldehyde Moiety
The aldehyde group imparts classic electrophilic reactivity to this compound, making it a target for nucleophilic attack and a participant in condensation and redox reactions.
Electrophilic Carbonyl Reactivity and Condensations
The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the C=O bond and is susceptible to attack by a wide range of nucleophiles. This is the basis for condensation reactions, which are fundamental to aldehyde chemistry. A key example in the context of nitro compounds is the Henry reaction, where a nitroalkane anion adds to a carbonyl compound. researchgate.net
The synthesis of the related compound 2-methyl-2-nitro-1-propanol (B147314) from 2-nitropropane and formaldehyde is a classic illustration of this electrophilic reactivity. google.comgoogle.com In this reaction, the nitronate of 2-nitropropane acts as the nucleophile, and formaldehyde serves as the electrophile. Reversing these roles, the aldehyde group of this compound would be expected to be a potent electrophile, readily reacting with various carbon and heteroatom nucleophiles. For instance, it could react with other nitroalkanes, enolates, or organometallic reagents. The activation of the aldehyde group by Lewis or Brønsted acids can further enhance its electrophilicity and catalyze nucleophilic additions. researchgate.netacs.org
Table 2: Representative Condensation Reactions Involving Aldehydes and Nitroalkanes
| Nucleophile | Electrophile | Catalyst/Conditions | Product Type | Reference |
| 2-Nitropropane (as nitronate) | Formaldehyde | Basic (e.g., NaOH) | β-Nitroalcohol | google.comgoogle.com |
| Nitroethane (as nitronate) | Formaldehyde | Basic (e.g., Ca(OH)₂) | β-Nitroalcohol | erowid.org |
| Amines | Aldehydes | Acid catalysis | Imines (Schiff bases) | researchgate.net |
Redox Transformations of the Aldehyde Functionality
The aldehyde group is at an intermediate oxidation state and can be readily either oxidized or reduced.
Reduction: The aldehyde functionality can be reduced to a primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to transform this compound into 2-methyl-2-nitro-1-propanol. This transformation is a common and high-yielding reaction in organic synthesis.
Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder oxidants like Tollens' reagent would likely convert this compound into 2-methyl-2-nitropropanoic acid. The choice of oxidant would be critical to avoid unwanted side reactions involving the nitro group.
Intermolecular and Intramolecular Rearrangements of this compound
While direct studies on the rearrangements of this compound are scarce, the inherent functionalities of the molecule suggest potential rearrangement pathways. The presence of a nitro group beta to a carbonyl group is characteristic of products from the Henry (nitroaldol) reaction. The retro-Henry reaction is a plausible intramolecular rearrangement for this compound.
Theoretical Rearrangement Pathways:
Under basic conditions, it is anticipated that this compound could undergo a retro-Henry reaction . This intramolecular rearrangement would involve the cleavage of the carbon-carbon bond between the aldehyde carbon and the carbon bearing the nitro group, yielding formaldehyde and 2-nitropropane. The stability of the resulting nitronate anion of 2-nitropropane would be a significant driving force for this transformation.
Intermolecularly, in the presence of a suitable catalyst and reaction partners, this compound could potentially participate in various condensation and addition reactions typical of aldehydes. However, the steric hindrance from the two methyl groups on the alpha-carbon might significantly influence the feasibility and rates of such reactions.
Kinetic Studies of Key Reactions Involving this compound
Specific kinetic data for reactions involving this compound is not documented in available literature. However, we can infer potential kinetic behavior by examining studies on analogous compounds.
The kinetics of the Henry reaction and its retro-variant are well-documented for a range of substrates. These studies generally indicate that the rate of the retro-Henry reaction is influenced by factors such as the stability of the resulting nitroalkane anion, the strength of the base used, and the solvent system. For this compound, the formation of a stable tertiary nitronate would likely favor the retro-Henry pathway.
Kinetic investigations into the oxidation of the aldehyde group to a carboxylic acid would also be relevant. The rate of such an oxidation would be dependent on the chosen oxidizing agent and the reaction conditions. The electron-withdrawing nature of the adjacent nitro group would likely influence the reactivity of the aldehyde group.
Advanced Applications of 2 Methyl 2 Nitropropanal in Organic Synthesis
2-Methyl-2-nitropropanal as a Crucial Synthetic Intermediate
The dual functionality of this compound, comprising an electrophilic aldehyde and a nitro group amenable to various transformations, makes it a powerful tool for synthetic chemists. It serves as a linchpin in the assembly of intricate molecules and as a direct precursor to important nitrogen-containing compounds.
This compound and its closely related derivatives, such as 2-methyl-2-nitro-1-propanol (B147314), are fundamental starting materials for synthesizing more complex structures. The nitro group can be reduced to an amine, while the aldehyde can undergo classic carbonyl chemistry, such as aldol (B89426) reactions, Wittig olefinations, and reductive aminations.
Research has shown that related nitroalkanes are valuable synthetic building blocks that can be readily converted into a variety of other functional groups, including α-aryl substituted aldehydes, ketones, and amines. researchgate.net For instance, the reduction of the nitro group in a related tertiary nitroalkane, 2-methyl-2-nitropropane (B1294617), can yield N-tert-butylhydroxylamine, a precursor for spin-trapping reagents. orgsyn.org The aldehyde functionality of this compound provides a handle for chain elongation. For example, aldol cascade reactions, which build up polyketide-like structures, utilize aldehyde starting materials. nih.gov Although not specifically demonstrated with this compound, its structure is suited for such sequential reactions, allowing for the controlled, iterative addition of enolates to build complex, stereodefined carbon chains.
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. mdpi.comopenmedicinalchemistryjournal.com this compound is a valuable precursor for this class of compounds, primarily through the transformation of its nitro group into a nucleophilic amine.
A key transformation is the reduction of the nitro group. The resulting aminomethyl group can then participate in cyclization reactions. For example, 2-methyl-2-nitropropanol can be hydrogenated to produce 2-methyl-1,2-diaminoethane. google.com This diamine is a versatile building block for various heterocyclic systems. For example, it can be derivatized and condensed with other reagents to form substituted pyrazines, imidazoles, or larger ring systems. The synthesis of piperidine (B6355638) derivatives has been achieved through multi-reaction sequences starting from functionalized aziridines, highlighting the utility of cascade processes in forming nitrogenous heterocycles. frontiersin.org
The general strategy involves a reductive-cyclization pathway, as illustrated in the table below.
| Starting Material Precursor | Key Transformation | Intermediate | Target Heterocycle Class |
| 2-Methyl-2-nitropropanol | Hydrogenation | 2-Methyl-1,2-diaminoethane | Pyrimidines, Pyrazines |
| This compound | Reductive Amination/Cyclization | Substituted Amines | Piperidines, Pyrrolidines |
This approach underscores the utility of simple nitroalkanes as synthons for complex, biologically relevant heterocyclic frameworks. mdpi.com
Derivatization and Functionalization Strategies of this compound
The synthetic utility of this compound is greatly expanded through various derivatization and functionalization strategies. These methods transform the initial scaffold into a diverse range of structures, often through elegant and efficient reaction sequences.
The elaboration of this compound into more complex scaffolds hinges on the selective manipulation of its two functional groups. The nitro group, in particular, is a versatile precursor to other functionalities.
Key Functionalization Reactions:
| Functional Group | Reagents/Conditions | Product Functional Group | Reference |
| Nitro (-NO₂) | H₂, Pd/C | Primary Amine (-NH₂) | google.com |
| Nitro (-NO₂) | Al(Hg) | Hydroxylamine (B1172632) (-NHOH) | orgsyn.org |
| Aldehyde (-CHO) | NaBH₄ | Primary Alcohol (-CH₂OH) | researchgate.net |
| Aldehyde (-CHO) | R'NH₂, H₂/Pd-C | Secondary Amine (-CH₂NHR') | researchgate.net |
| Aldehyde (-CHO) | Wittig Reagent (Ph₃P=CHR') | Alkene (-CH=CHR') | researchgate.net |
Beyond simple reductions, the nitroalkane moiety can participate in more advanced transformations. For example, the deprotonation of the alpha-carbon in related primary or secondary nitroalkanes generates a nitronate, which is a versatile 1,3-dipole for cycloaddition reactions, leading to isoxazoline (B3343090) N-oxides and other heterocycles. researchgate.net While this compound lacks an alpha-proton, its precursor, 2-nitropropane (B154153), readily undergoes such reactions. researchgate.net Furthermore, the reaction of tertiary nitroalkanes with organozinc reagents can afford functionalized nitrones, which are themselves precursors for [3+2] cyclizations. researchgate.net
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy in modern synthesis. acs.org this compound is an ideal substrate for such processes due to its bifunctionality.
A notable example is the potential for intramolecular reactions following an initial intermolecular step. For instance, a Michael addition of a nucleophile to a vinyl derivative of this compound could be followed by an intramolecular cyclization involving the nitro or a derived amino group. Organocatalysis is a powerful tool for initiating such cascades, as demonstrated in the stereoselective synthesis of spirocyclic oxindoles from methyleneindolinones and bromonitroalkanes. acs.org
A significant application is the use of related nitro-functionalized precursors in multi-step, one-pot operations. A unique palladium-catalyzed hydrogenation method has been developed that accomplishes a four-step, ring-closing reductive amination sequence in a single operation to produce complex azepine derivatives. researchgate.net This process highlights the power of cascade catalysis to rapidly build molecular complexity from precursors structurally related to this compound. Similarly, triple-aldol cascade reactions have been developed to construct polyketide chains from simple aldehydes, a strategy for which this compound could be a valuable participant or terminator. nih.gov
Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2 Nitropropanal and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Although specific experimental spectra for 2-Methyl-2-nitropropanal are not readily found, a detailed prediction of its ¹H and ¹³C NMR spectra can be constructed by analyzing its structural components and data from related molecules like 2-methyl-2-nitropropane (B1294617) and other aliphatic aldehydes. chemicalbook.comfiveable.me
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be simple, featuring two distinct signals.
Aldehyde Proton (-CHO): The proton attached to the carbonyl carbon is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm . fiveable.me This characteristic chemical shift is a definitive indicator of an aldehyde group. The signal is a singlet as there are no adjacent protons to cause spin-spin coupling.
Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bonds. They are attached to a quaternary carbon and are expected to produce a single, sharp singlet. Based on data from 2-methyl-2-nitropropane, which shows a singlet at approximately δ 1.58 ppm, a similar chemical shift is anticipated for these protons in this compound. orgsyn.org
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| (CH₃)₂C- | ~1.6 | Singlet | 6H |
| -CHO | 9-10 | Singlet | 1H |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to each unique carbon environment in the molecule.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to resonate significantly downfield, in the range of δ 190-200 ppm . fiveable.me
Quaternary Carbon (C-NO₂): The quaternary carbon atom bonded to the nitro group is expected to have a chemical shift influenced by the electron-withdrawing nature of the nitro group. Data from 2-methyl-2-nitropropan-1-ol suggests this carbon appears around δ 90-95 ppm. chemicalbook.com
Methyl Carbons (-CH₃): The two equivalent methyl carbons will give a single signal. In 2-methyl-2-nitropropane, these carbons appear around δ 26 ppm. A similar value is expected for this compound.
Quaternary Carbon (-C(CH₃)₂): The carbon atom to which the methyl groups are attached will have its own characteristic shift.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C HO | 190-200 |
| -C (NO₂)- | 90-95 |
| (C H₃)₂- | ~26 |
| -C (CH₃)₂- | 45-55 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by strong absorptions from the aldehyde and nitro functional groups.
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration is expected in the region of 1720-1740 cm⁻¹ . researchgate.net
C-H Stretch (Aldehyde): The C-H bond of the aldehyde group typically shows one or two characteristic stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of these bands is a strong confirmation of the aldehyde functionality.
NO₂ Stretches: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found near 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹ . orgsyn.org These values are consistent with those observed for 2-methyl-2-nitropropane. orgsyn.org
C-H Bends and Stretches (Alkyl): Standard aliphatic C-H stretching vibrations from the methyl groups would be observed just below 3000 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |
| Carbonyl C=O | Stretch | 1720-1740 | Strong |
| Nitro N-O | Asymmetric Stretch | ~1550 | Strong |
| Nitro N-O | Symmetric Stretch | ~1350 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch would be present, it is typically weaker than in the IR spectrum. Conversely, the symmetric vibrations of non-polar groups are often stronger. For this compound, the symmetric stretch of the C-C backbone and the symmetric NO₂ stretch would be prominent.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular weight of this compound (C₄H₇NO₃) is 117.11 g/mol .
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 117 . The fragmentation pattern would likely be dominated by cleavages adjacent to the functional groups to form stable carbocations and neutral losses.
Key predicted fragmentation pathways include:
Loss of the Nitro Group: Cleavage of the C-N bond would result in the loss of a neutral NO₂ molecule (46 Da), leading to a fragment ion at m/z 71 .
Loss of the Formyl Radical: Alpha-cleavage with the loss of the formyl radical (•CHO, 29 Da) would generate a stable tertiary carbocation containing the nitro group at m/z 88 .
Formation of the tert-Butyl Cation: A common pathway for compounds containing a tertiary butyl group is the formation of the highly stable tert-butyl cation at m/z 57 . orgsyn.org This would involve the loss of both the formyl and nitro groups and would likely be a very abundant, if not the base, peak in the spectrum.
McLafferty Rearrangement: This rearrangement is not possible for this compound as it lacks a γ-hydrogen atom.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Identity |
| 117 | [C₄H₇NO₃]⁺ | Molecular Ion |
| 88 | [(CH₃)₂C(NO₂)]⁺ | [M - CHO]⁺ |
| 71 | [(CH₃)₂CCHO]⁺ | [M - NO₂]⁺ |
| 57 | [C(CH₃)₃]⁺ | tert-Butyl Cation |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.
As of the current literature search, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. The compound is likely a liquid at room temperature, which would preclude routine single-crystal X-ray diffraction studies unless crystallization at low temperatures is performed and the resulting crystals are analyzed. Therefore, no experimental data on its solid-state structure, such as unit cell dimensions or atomic coordinates, can be provided. Studies on other nitro-substituted aldehydes, such as o-nitrobenzaldehyde, have been conducted, confirming molecular geometries and packing in the solid state, but these findings are not directly transferable to this compound. iucr.org
Computational and Theoretical Investigations of 2 Methyl 2 Nitropropanal
Molecular Dynamics Simulations for Conformational Space Exploration
2-Methyl-2-nitropropanal possesses rotational freedom around its carbon-carbon single bonds, leading to multiple possible conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space. nih.gov MD simulates the movement of atoms in a molecule over time by solving Newton's equations of motion, providing insight into the molecule's dynamic behavior and conformational preferences. acs.orgresearchgate.net
An MD-based conformational analysis involves simulating the molecule at an elevated temperature to ensure that it has enough energy to overcome rotational barriers and sample a wide range of possible shapes. nih.gov The resulting trajectory is then analyzed to identify and cluster the most stable, low-energy conformers. researchgate.netresearchgate.net
For related nitroalkanes, high-level quantum mechanical calculations have shown that the gauche conformer around the C-C-C-N torsion is more stable than the trans conformer. acs.orgresearchgate.net Subsequent MD simulations using a force field (like CHARMM) specifically parameterized for these compounds confirmed a high population of the gauche conformer. acs.orgresearchgate.net A similar approach for this compound would identify its preferred conformations, which is a critical first step for any further computational analysis, as subsequent high-level calculations are typically performed on these stable structures.
| Dihedral Angle | Conformer Type | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (Illustrative) |
| O=C-C-NO₂ | syn-periplanar | High (Steric Clash) | ~0% |
| C-C-C-NO₂ | gauche | 0.0 | ~74% |
| C-C-C-NO₂ | trans | > 0.0 | ~26% |
This table is illustrative, based on findings for related nitroalkanes acs.orgresearchgate.net, demonstrating how MD simulations can quantify the stability and population of different conformers.
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical reactivity of this compound, particularly its thermal decomposition, requires detailed modeling of potential reaction pathways. Computational methods are used to map out the potential energy surface for a given reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For tertiary nitroalkanes like 2-methyl-2-nitropropane (B1294617), two primary gas-phase decomposition mechanisms are typically investigated:
Simple C-N Bond Homolysis: The cleavage of the carbon-nitro bond to form an alkyl radical and nitrogen dioxide (NO₂).
HONO Elimination: An intramolecular elimination of nitrous acid (HONO) via a five-membered cyclic transition state, yielding an alkene (isobutylene in the case of 2-methyl-2-nitropropane). researchgate.net
Theoretical studies on tert-nitroalkanes have shown that the HONO elimination proceeds through a concerted, non-synchronous five-membered cyclic transition state. researchgate.net Calculations at various levels of theory (e.g., B3PW91/6-31G(d)) are used to determine the activation energies (the energy barrier of the transition state) for these competing pathways. researchgate.net Such analysis reveals which decomposition route is favored under different conditions; for many nitroalkanes, HONO elimination is predominant at lower temperatures, while C-N bond fission becomes more significant at higher temperatures. researchgate.netresearchgate.net Similar modeling for this compound would be essential to predict its thermal stability and primary decomposition products.
| Reaction Pathway | Molecule Studied | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| HONO Elimination | 2-Methyl-2-nitropropane | B3PW91/6-31G(d) | 45.4 | researchgate.net |
| HONO Elimination | 2-Methyl-2-nitropropane | MP2/6-31G(d) | 48.4 | researchgate.net |
| C-N Bond Fission | 2-Nitropropane (B154153) | k∞ (Experimental) | 54.2 ± 3.8 | researchgate.net |
This table presents calculated and experimental data for analogous compounds to illustrate the type of information gained from reaction pathway analysis.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which serves both to validate the computational model and to aid in the interpretation of experimental data. DFT methods are widely used to calculate infrared (IR) and nuclear magnetic resonance (NMR) spectra. longdom.orgresearchgate.netmuthayammal.in
To predict an IR spectrum, calculations are first performed to determine the fundamental vibrational frequencies of the molecule. mdpi.com Because theoretical calculations often overestimate these frequencies due to the neglect of anharmonicity, the computed values are typically multiplied by an empirical scaling factor to bring them into better agreement with experimental spectra. longdom.orgscispace.com For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretch of the aldehyde, and the symmetric and asymmetric stretches of the NO₂ group.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with a DFT functional like B3LYP. longdom.orgrsc.org The calculated shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted spectra of this compound with experimentally obtained data would provide strong evidence for its structural characterization.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) for 2-Methyl-2-nitropropane | Calculated Wavenumber (cm⁻¹) (Illustrative) | Assignment | Reference |
| NO₂ Asymmetric Stretch | 1545 | 1540-1560 | N=O stretching | orgsyn.org |
| NO₂ Symmetric Stretch | 1355 | 1350-1370 | N=O stretching | orgsyn.org |
| C-N Stretch | ~870 | 860-880 | C-N stretching |
This table compares experimental IR data for the analogous compound 2-methyl-2-nitropropane orgsyn.org with the typical range for calculated values, demonstrating the process of spectroscopic prediction and validation. The C-N stretch data is from a related nitroalcohol .
Advanced Analytical Methodologies for 2 Methyl 2 Nitropropanal
Chromatographic Separation and Purity Assessment Techniques
Chromatography is the cornerstone for isolating 2-Methyl-2-nitropropanal from reactants, byproducts, and impurities. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.
Gas Chromatography (GC) with Various Detection Systems
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like nitroalkanes and their derivatives. For this compound, GC can be employed to assess purity and resolve it from structurally similar compounds.
Detailed research findings indicate that the separation of related nitroalcohols, such as 2-methyl-2-nitropropanol, has been successfully achieved using polar stationary phases. researchgate.net A Carbowax 20M column, for instance, has demonstrated satisfactory separation of a series of nitroalkanols, suggesting its suitability for the analogous aldehyde. researchgate.net The selection of the stationary phase is critical; non-polar phases like those used in HP-5MS columns separate compounds primarily by boiling point, while polar phases like polyethylene (B3416737) glycol (e.g., Carbowax) offer enhanced separation based on polarity differences. bibliotekanauki.pl
For detection, a Flame Ionization Detector (FID) offers general-purpose, high-sensitivity detection for organic compounds. For enhanced selectivity towards nitrogen-containing molecules, a Nitrogen-Phosphorus Detector (NPD) can be utilized, significantly improving the signal-to-noise ratio for nitro compounds and reducing interference from non-nitrogenous matrix components. The consistency of GC chromatograms with standard spectrograms is often used to confirm the identity and purity of synthesized nitro-alcohols, a practice directly applicable to this compound. google.com
Table 1: Exemplary GC Parameters for Analysis of Related Nitro Compounds
| Parameter | Setting | Source |
| Column | Carbowax 20M | researchgate.net |
| Alternate Column | HP-5MS (30 m x 0.25 mm ID x 0.25 µm) | bibliotekanauki.pl |
| Injection Temperature | 250°C | bibliotekanauki.pl |
| Oven Program | 40°C (1 min), ramp to 60°C at 1°C/min, then to 280°C at 5°C/min | bibliotekanauki.pl |
| Flow Rate | 1.2 mL/min | bibliotekanauki.pl |
| Detector | Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) | General Knowledge |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for compounds that may have limited thermal stability or when analyzing complex aqueous samples. Reversed-phase HPLC is the most common mode for the separation of polar organic molecules like nitro-compounds.
A specific method developed for the closely related 2-Methyl-2-nitro-1-propanol (B147314) utilizes a Newcrom R1 column with a mobile phase of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com This method is scalable and can be adapted for the quantitative analysis of this compound. sielc.com The use of C18 columns is also prevalent for separating nitroaromatic compounds, often with a mobile phase consisting of an organic modifier (like acetonitrile or isopropanol) and an aqueous component. researchgate.netnih.gov The addition of an acid, such as formic acid, can improve peak shape and is essential for compatibility with mass spectrometry detection. sielc.com
UV detection is commonly used for quantitative analysis. For related compounds like 3-nitropropanol, detection is often performed at a low wavelength, such as 210 nm, due to the poor UV absorbance of the nitroalkane chromophore. nih.gov Method validation for quantitative HPLC typically involves assessing linearity, detection limits, and precision, with relative standard deviations (RSD) of less than 2.1% being achievable.
Table 2: Typical HPLC Conditions for Nitroalkanol/Nitroalkanal Analysis
| Parameter | Setting | Source |
| Column | Newcrom R1 (Reversed-Phase) | sielc.com |
| Alternate Column | C18 (e.g., Cosmosil-5C18-AR) | nih.gov |
| Mobile Phase | Acetonitrile, Water, and Phosphoric or Formic Acid | sielc.com |
| Alternate Mobile Phase | Methanol–10 mM NaH₂PO₄ (pH 5.5) (35:65, v/v) | nih.gov |
| Detection | UV at 210 nm | nih.gov |
| Flow Rate | 0.8 mL/min | nih.gov |
Hyphenated Techniques for Comprehensive Analysis
To achieve unambiguous identification and sensitive quantification simultaneously, chromatographic systems are often coupled with mass spectrometry. These "hyphenated" techniques are indispensable for complex sample analysis and structural elucidation.
GC-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry. It is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds. In the context of this compound analysis, GC-MS provides molecular weight information and characteristic fragmentation patterns that confirm the compound's identity.
The technique has been successfully used to analyze related nitroalkanes; for example, 2-methyl-2-nitropropane (B1294617) has been used as a surrogate internal standard in the GC-MS analysis of other nitro-compounds in complex matrices. nih.gov The electron ionization (EI) mode is typically used, generating a reproducible fragmentation pattern that can be compared against spectral libraries like the Wiley library for confirmation. bibliotekanauki.pl The analysis of reaction products from 2-nitropropane (B154153) by GC-MS has been used to confirm reaction mechanisms, demonstrating its utility in detailed chemical investigations. nih.gov Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled to time-of-flight mass spectrometry (TOF-MS) represents an even more powerful approach for resolving highly complex organic mixtures containing nitrogen species. whiterose.ac.uk
Table 3: GC-MS Parameters for Analysis of Organic Compounds Including Nitro Species
| Parameter | Setting | Source |
| Column | HP-5MS (30 m × 0.25 mm ID × 0.25 μm) | bibliotekanauki.pl |
| Injection Mode | Split (e.g., 100:1) | bibliotekanauki.pl |
| Interface Temperature | 280°C | bibliotekanauki.pl |
| Ionization Mode | Electron Ionization (EI) | bibliotekanauki.pl |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | bibliotekanauki.plwhiterose.ac.uk |
| Library Search | Wiley Library | bibliotekanauki.pl |
LC-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives
For derivatives of this compound that are non-volatile, polar, or thermally labile, LC-MS is the analytical technique of choice. This method is particularly crucial for studying metabolites or products from aqueous-phase reactions that cannot be readily analyzed by GC.
The HPLC methods described for nitro-compounds can be directly coupled to a mass spectrometer, provided a volatile buffer like formic acid is used instead of a non-volatile one like phosphoric acid. sielc.com LC-MS has been effectively used to characterize various nitro-compounds and their metabolites. nih.gov For instance, an HPLC-ESI-MS/MS method was developed for the quantitative analysis of 3-nitropropionic acid and its non-volatile glucose esters in plant materials. nih.gov
Electrospray ionization (ESI) is a common interface that gently ionizes molecules from the liquid phase into the gas phase for MS analysis, making it ideal for polar and fragile molecules. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting a selected parent ion, which is invaluable for identifying unknown derivatives or metabolites in complex biological or environmental samples. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-methyl-2-nitropropanal, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via hydroxymethylation of 2-nitropropane with formaldehyde under controlled conditions. Key variables include pH, temperature, and catalyst selection. For reproducibility, track reaction progress using techniques like HPLC or NMR spectroscopy. Optimization may involve adjusting formaldehyde stoichiometry (1.5–2.0 equivalents) and maintaining temperatures between 40–60°C to minimize side products .
Q. How are physicochemical properties (e.g., solubility, stability) of this compound determined experimentally?
- Methodological Answer: Solubility in polar solvents (e.g., water, ethanol) is quantified via gravimetric analysis or UV-Vis spectroscopy. Stability studies under varying pH (4–10) and temperatures (20–40°C) should employ accelerated degradation protocols. For example, monitor nitro group reduction or aldehyde oxidation using FTIR or LC-MS .
Q. What toxicity assessment frameworks are recommended for this compound given limited data?
- Methodological Answer: Use surrogate approaches based on structurally similar nitroalkanes (e.g., 2-nitropropane). Apply an 8-hour time-weighted average (TWA) threshold of 0.3 ppmv with a 30× uncertainty factor (10× data scarcity, 3× extrapolation). Combine in silico toxicity prediction tools (e.g., EPA TEST) with acute exposure assays in rodent models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer: Conduct systematic reviews of existing studies (e.g., PubMed, Toxline) to identify methodological disparities. Prioritize studies with robust controls, such as concurrent measurement of metabolites (e.g., nitroso derivatives). Validate findings using human hepatocyte models to bridge in vitro-in vivo gaps .
Q. What experimental designs are suitable for elucidating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer: Use isotope-labeled compounds (e.g., ¹⁴C-labeled this compound) to trace metabolic fate in vitro (e.g., liver microsomes) and in vivo (rodent models). Analyze urinary and fecal metabolites via high-resolution mass spectrometry (HRMS) paired with enzymatic inhibition assays to identify cytochrome P450 isoforms involved .
Q. What mechanistic studies are needed to assess the carcinogenic potential of this compound?
- Methodological Answer: Investigate genotoxicity via Ames test, comet assay, and γH2AX foci formation assays. For mechanistic insights, profile DNA adduct formation using ³²P-postlabeling and evaluate oxidative stress markers (e.g., 8-OHdG) in exposed cell lines. Compare results to structurally related carcinogens like 2-nitropropane .
Q. How can computational chemistry enhance the understanding of this compound’s reactivity?
- Methodological Answer: Perform density functional theory (DFT) calculations to model nitro group reduction kinetics and aldehyde reactivity. Use molecular docking to predict interactions with biological targets (e.g., glutathione reductase). Validate predictions with kinetic studies using stopped-flow spectrophotometry .
Data Presentation and Reproducibility
Q. What are best practices for reporting experimental data on this compound in peer-reviewed journals?
- Methodological Answer: Follow CONSORT guidelines for transparency: include raw spectral data (NMR, IR), chromatograms (HPLC/GC), and statistical analyses (e.g., ANOVA tables). For toxicity studies, provide dose-response curves, LD₅₀ values, and confidence intervals. Use IUPAC nomenclature and PubChem identifiers for cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
